![molecular formula C11H13ClF3N B2746374 3,3-Dimethyl-5-(trifluoromethyl)-1,2-dihydroindole;hydrochloride CAS No. 2411278-23-2](/img/structure/B2746374.png)
3,3-Dimethyl-5-(trifluoromethyl)-1,2-dihydroindole;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-5-(trifluoromethyl)-1,2-dihydroindole;hydrochloride is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure. This compound has been synthesized using various methods and has shown promising results in various scientific applications.
Scientific Research Applications
- Metalloporphyrins : Metalloporphyrins such as Fe, Ru, Os, Co, Rh, Ir, and Sn have been used as homogeneous or heterogeneous catalysts for carbene transfer reactions .
- Example : Using 1-diazo-3,3-dimethyl-5-phenylhex-5-en-2-one and a Rh porphyrin, researchers obtained cyclopropanated and inserted products via a carbenoid intermediate .
- Application : Acetylenic sulfones with various substituents (methyl, methoxyl, phenyl, fluoro, chloro, bromo, and trifluoromethyl) engage in alkynylation reactions, yielding corresponding products .
- Example : Products 4a–4g were obtained in 71% to 85% yields .
Catalysis and Carbene Transfer Reactions
SOMOphilic Alkynylation
Chiral Auxiliary in Asymmetric Synthesis
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with phosphodiesterase (pde) inhibitors . PDEs play a crucial role in cellular signaling by degrading cyclic nucleotides, thus regulating their intracellular concentrations.
Biochemical Pathways
Given the potential interaction with pdes, it is plausible that en300-7549142 could influence cyclic nucleotide signaling pathways, which are involved in a wide range of cellular processes, including cell growth, inflammation, and apoptosis .
Result of Action
If the compound acts as a pde inhibitor, it could potentially increase the concentration of cyclic nucleotides in cells, leading to altered cellular signaling and potentially influencing processes such as cell growth and inflammation .
properties
IUPAC Name |
3,3-dimethyl-5-(trifluoromethyl)-1,2-dihydroindole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N.ClH/c1-10(2)6-15-9-4-3-7(5-8(9)10)11(12,13)14;/h3-5,15H,6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEXOVHAJJHFRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=C(C=C2)C(F)(F)F)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-5-(trifluoromethyl)-1,2-dihydroindole;hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.